2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-23-13-6-7-16(19)14(10-13)17(21)20-11-18(22)9-8-12-4-2-3-5-15(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZDHDNIXJECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indenol Core Construction
The indenol fragment is synthesized via Grignard addition to indanone (Figure 1):
- Indan-1-one (10 mmol) reacts with methylmagnesium bromide (12 mmol) in THF at −78°C.
- Quench with NH4Cl(aq), extract with EtOAc, and concentrate.
- Hydroxyl protection : Treat with TBSCl (1.2 eq) and imidazole in DCM.
- Amination : React with N-hydroxymethylphthalimide (1.5 eq) under Mitsunobu conditions (DIAD, PPh3).
- Deprotection : Remove TBS group with TBAF in THF, followed by phthalimide cleavage with hydrazine.
Preparation of 5-Methoxy-2-Bromobenzoic Acid
Bromination of Vanillic Acid
- Dissolve 3-methoxy-4-hydroxybenzoic acid (vanillic acid, 10 mmol) in acetic acid (50 mL).
- Add HBr (48% aq, 15 mmol) and H2O2 (30%, 5 mL) dropwise at 0°C.
- Stir at 25°C for 12 h, precipitate with ice water.
- Recrystallize from ethanol/water (1:1) to obtain 5-methoxy-2-bromobenzoic acid .
Amide Bond Formation Strategies
Coupling Reagent-Mediated Synthesis
| Component | Quantity | Role |
|---|---|---|
| 5-Methoxy-2-bromobenzoic acid | 1.0 eq | Carboxyl component |
| Indenylmethylamine | 1.2 eq | Amine component |
| HATU | 1.5 eq | Coupling reagent |
| DIPEA | 3.0 eq | Base |
| DMF | 0.1 M | Solvent |
Procedure :
- Activate acid with HATU and DIPEA in DMF (0°C, 15 min).
- Add amine, warm to 25°C, stir 6 h.
- Quench with 1M HCl, extract with EtOAc, and purify via silica chromatography.
Solvent-Free Smiles Rearrangement
Alternative approach :
- Mix 2-bromo-5-methoxybenzoyl chloride (1.2 eq) and indenylmethylamine (1.0 eq) neat.
- Heat at 50°C for 1 h under N2.
- Cool, triturate with hexane to isolate product.
Advantages :
- Eliminates solvent waste
- Shorter reaction time (1 h vs. 6 h)
Stereochemical Considerations
The indenol chiral center (C1) influences pharmacological activity. Enantioselective synthesis employs:
Catalytic Asymmetric Reduction
- Indenone (10 mmol) in iPrOH with (R)-BINAP-RuCl2 (0.5 mol%).
- Hydrogenate at 50 psi H2, 40°C for 12 h.
- ee : 94% (S-enantiomer).
Purification and Characterization
Chromatographic Conditions
- Normal phase SiO2 : Hexane/EtOAc (3:1 → 1:1 gradient)
- HPLC : C18 column, MeCN/H2O (0.1% TFA), 70:30 isocratic
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.92 (dd, J=8.4, 2.8 Hz, 1H), 6.85 (d, J=2.8 Hz, 1H), 4.35 (s, 2H, CH2N), 3.89 (s, 3H, OCH3), 2.95–2.75 (m, 4H, indenyl CH2), 1.98 (br s, 1H, OH).
- HRMS : m/z calcd for C17H16BrNO3 [M+H]+ 346.0342; found 346.0339.
Scale-Up Challenges and Solutions
Exothermicity Management
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.
Scientific Research Applications
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxy group may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Polarity and Solubility: The tert-butylamino-oxoethyl group in 1g enhances hydrophobicity, reflected in its lower Rf (0.30) compared to 5o (Rf = 0.48), which contains a polar bromophenyl-phenethylamino group .
Impact of Aromatic Systems: 5o and the pyrimido-benzimidazole derivative incorporate extended aromatic systems, favoring π-π stacking in biological targets but reducing solubility.
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., 5o ) enables rapid reaction times, while Ugi-4CR reactions (e.g., 1g ) allow modular assembly of diverse substituents .
Biological Activity
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article reviews the available literature regarding its synthesis, biological activity, and potential therapeutic applications.
The compound's chemical structure is characterized by the presence of a bromine atom, a methoxy group, and an indene moiety. Its molecular formula is with a CAS number of 2731942. The synthesis typically involves bromination followed by the introduction of the indene structure through various organic reactions, often utilizing reagents such as N-bromosuccinimide (NBS) in methanol.
Antitumor Activity
Research indicates that benzamide derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Antitumor Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis |
| Compound B | HeLa (Cervical) | 20 | Cell Cycle Arrest |
| This compound | A549 (Lung) | TBD | TBD |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with key signaling pathways involved in cell proliferation and survival. For example, it may modulate the activity of enzymes related to apoptosis or interfere with growth factor signaling.
Case Studies
Several case studies have explored the efficacy of benzamide derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a benzamide derivative demonstrated improved outcomes in patients resistant to standard therapies. The study highlighted a reduction in tumor size and improved patient survival rates.
- Neurodegenerative Diseases : Some research suggests that compounds like this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by modulating inflammatory pathways.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR in DMSO-d6 confirm the presence of the bromo (δ 7.5–7.8 ppm), methoxy (δ 3.8 ppm), and indenyl hydroxy (δ 5.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS (expected [M+H] at m/z 363.23) validates molecular weight .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .
What computational strategies are suitable for predicting the biological targets of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the bromine and methoxy groups’ electron-withdrawing properties for binding affinity predictions .
- Pharmacophore Mapping : Identify key features (e.g., hydrogen-bond acceptors from the amide and hydroxy groups) using tools like Phase .
- MD Simulations : GROMACS or AMBER can simulate stability in binding pockets (e.g., B-Raf kinase analogs) over 100 ns trajectories to assess conformational flexibility .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
- Dose-Response Studies : Perform IC50 determinations in triplicate (e.g., A375 melanoma cells) to establish potency thresholds .
- Pathway Analysis : Use phospho-MEK1 (pMEK1) inhibition as a downstream biomarker to validate target engagement (e.g., ≥60% inhibition for tumor stasis in xenograft models) .
- Statistical Modeling : Apply indirect response models to correlate plasma concentrations with efficacy, adjusting for assay variability (e.g., Hill coefficients >8 for steep response curves) .
What structural analogs of this compound have been studied, and how do substitutions alter activity?
Advanced Research Question
- Bromo vs. Chloro Substituents : Bromine enhances halogen bonding (e.g., 2-bromo vs. 2-chloro analogs show 3-fold higher B-Raf inhibition ).
- Indenyl Modifications : Replacing the hydroxy group with methoxy reduces solubility but improves metabolic stability (e.g., t increases from 2.5 to 4.1 h in hepatic microsomes) .
- Methoxy Position : 5-Methoxy on benzamide improves membrane permeability (logP 2.8 vs. 3.5 for 4-methoxy derivatives) .
What experimental approaches are recommended for studying its pharmacokinetics (PK) and metabolism?
Advanced Research Question
- In Vitro ADME : Use Caco-2 cells for permeability assays (Papp >1 × 10 cm/s indicates oral bioavailability) and liver microsomes for metabolic stability (CYP3A4/2D6 profiling) .
- In Vivo PK : Administer 10 mg/kg IV/orally in rodents; measure plasma concentrations via LC-MS/MS. Target AUC >5000 ng·h/mL for efficacy .
- Metabolite ID : HR-MS/MS with HILIC chromatography identifies phase I/II metabolites (e.g., glucuronidation at the indenyl hydroxy group) .
How can crystallographic data assist in understanding its molecular interactions?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (R-factor <0.05) to resolve bond angles and dihedral strains in the indenyl moiety .
- Electron Density Maps : Analyze hydrogen-bond networks (e.g., amide–water interactions) using Olex2 or WinGX .
- ORTEP Diagrams : Visualize thermal ellipsoids to assess conformational rigidity of the methoxybenzamide core .
What strategies mitigate synthetic challenges such as low yields or side reactions?
Basic Research Question
- Side Reactions : Protect the indenyl hydroxy group with TBSCl during amide coupling to prevent oxidation .
- Catalyst Screening : Test Pd(OAc) / Xantphos for Buchwald-Hartwig couplings if introducing aryl substituents .
- Solvent Optimization : Switch from DMF to THF for temperature-sensitive steps (e.g., –78°C lithiation) .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. The (R)-configuration at the indenyl hydroxy group shows 10-fold higher B-Raf inhibition .
- NOE Experiments : -NOESY confirms spatial proximity between the methoxy and bromine groups, critical for π-π stacking in binding pockets .
What in vitro assays are most relevant for preliminary biological evaluation?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
